Phenanthrene-1,2-dicarboxylic acid
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Overview
Description
Phenanthrene-1,2-dicarboxylic acid is a polycyclic aromatic compound derived from phenanthrene, a three-ring structure composed of fused benzene rings. This compound is notable for its role in various chemical and biological processes, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-1,2-dicarboxylic acid can be synthesized through the oxidation of phenanthrene. One common method involves the use of dioxygenation reactions, where phenanthrene undergoes initial dioxygenation at the 1,2-positions, followed by further oxidation to form the dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves the basic hydrolysis of naphthalene-1,2-dicarboxylic acid anhydride . This method is efficient and yields a high purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide and molybdenum acetylacetonate are commonly used.
Reduction: Lithium aluminium hydride is used for reduction reactions.
Major Products:
Oxidation Products: Phenanthrenequinone and other quinones.
Reduction Products: Dihydrophenanthrene derivatives.
Scientific Research Applications
Phenanthrene-1,2-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthrene-1,2-dicarboxylic acid involves its transformation through microbial degradation pathways. Microorganisms such as Arthrobacter sp. and Sinorhizobium sp. initiate dioxygenation at specific positions on the phenanthrene ring, leading to the formation of intermediate compounds like naphthalene-1,2-diol . These intermediates are further metabolized through pathways involving enzymes such as dioxygenases and hydrolases, ultimately leading to the formation of tricarboxylic acid cycle intermediates .
Comparison with Similar Compounds
Phenanthrene-1,2-dicarboxylic acid is unique due to its specific structure and the positions of its carboxylic acid groups. Similar compounds include:
Naphthalene-1,2-dicarboxylic acid: Shares a similar dicarboxylic acid structure but with a different ring system.
Phthalic acid: Another dicarboxylic acid with a simpler aromatic ring structure.
Papilistatin: A phenanthrene-1,10-dicarboxylic acid with notable anticancer and antibacterial properties.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
68600-19-1 |
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Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
phenanthrene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
AJDJKHROQJQURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C(=O)O)C(=O)O |
Origin of Product |
United States |
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